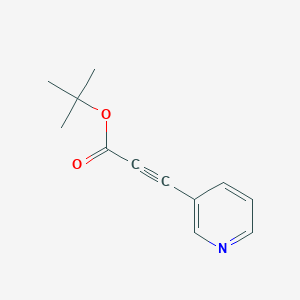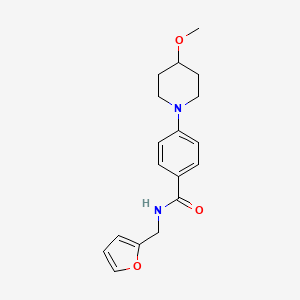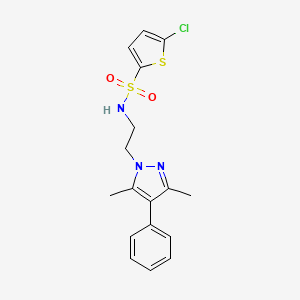![molecular formula C18H20N4O3 B2651044 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034532-75-5](/img/structure/B2651044.png)
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound known for its unique chemical structure The isoxazole ring, combined with a pyrrolo[2,3-c]pyridin structure, makes it an interesting subject for both synthetic chemistry and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the preparation of the pyrrolo[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions, often starting from substituted pyridines and utilizing cyclopropyl ketones.
The final steps involve introducing the isoxazole ring, which can be synthesized through a [3+2] cycloaddition reaction. This involves reacting nitrile oxides with alkynes or alkenes under controlled conditions. Key reagents might include hydroxylamine derivatives and base catalysts for the nitrile oxide formation.
Industrial Production Methods: In industrial settings, the production of this compound would likely involve a continuous flow process to optimize reaction yields and ensure consistent quality. Key considerations would include temperature control, pressure conditions, and efficient recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and pyrrolo moieties.
Reduction: : Reduction reactions can target the keto group in the pyrrolo ring.
Substitution: : Nucleophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: : Agents like m-chloroperbenzoic acid (mCPBA) or oxygen in the presence of a catalyst.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Oxidized forms of the ethyl side chain or hydroxylated pyrrolo derivatives.
Reduction: : Reduced forms of the pyrrolo ring keto group.
Substitution: : Substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has diverse scientific research applications, prominently in the following fields:
Biology: : Studied for its interaction with biological macromolecules, providing insights into enzyme inhibition mechanisms.
Medicine: : Potential pharmaceutical applications, including acting as a scaffold for developing new drugs.
Industry: : Used in the synthesis of complex organic compounds, potentially serving as an intermediate in industrial chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes or receptors. The isoxazole ring can mimic certain biological substrates, enabling the compound to inhibit or modulate enzyme activity. Its pyrrolo[2,3-c]pyridin core may interact with nucleic acid structures or protein binding sites, impacting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-d]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Shares similar core structure but differs in the pyrrolo substitution pattern.
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-e]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Similar functional groups but distinct electronic properties.
Uniqueness
The uniqueness of 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide lies in its combined isoxazole-pyrrolo structure, offering a versatile platform for various chemical modifications, making it particularly valuable in drug discovery and development.
There you have it: an in-depth dive into the fascinating world of this compound!
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-21-8-5-13-6-9-22(18(24)16(13)21)10-7-19-17(23)14-11-15(25-20-14)12-3-4-12/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKWKXYXBYQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
![4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)
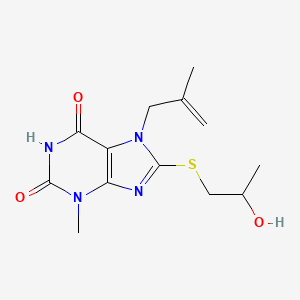


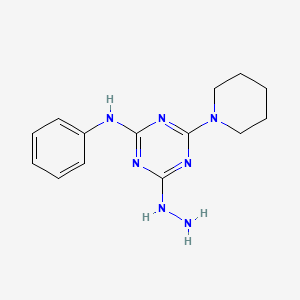
![5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B2650971.png)
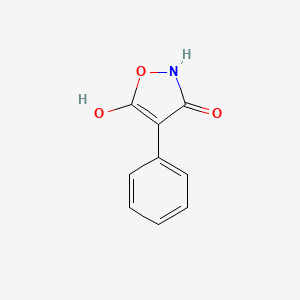
![rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
